4-Methyl-1,4-diazepan-5-one

Description

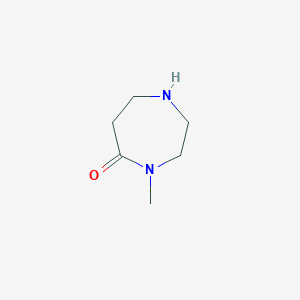

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-5-4-7-3-2-6(8)9/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXBHHCUPRNJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594267 | |

| Record name | 4-Methyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172314-56-6 | |

| Record name | Hexahydro-4-methyl-5H-1,4-diazepin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172314-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,4-diazepan-5-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry. The Chemical Abstracts Service (CAS) has assigned the number 329794-41-4 to the hydrochloride salt of this compound. While specific experimental data for this molecule is limited in publicly available literature, this document consolidates the known information and provides a robust framework for its synthesis, characterization, and potential applications based on established principles of diazepine chemistry. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel diazepine-based compounds for drug discovery and development.

Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The seven-membered ring containing two nitrogen atoms imparts unique conformational flexibility, allowing for diverse interactions with biological targets. The presence of a ketone functional group and the potential for substitution at the nitrogen atoms provide avenues for modulating the physicochemical and pharmacological properties of these molecules.

This compound, as a specific exemplar of this class, features a methyl group at the 4-position, which is anticipated to influence its basicity, lipophilicity, and metabolic stability. The hydrochloride salt form enhances its aqueous solubility, a desirable characteristic for pharmaceutical development.[1] While extensive biological profiling of this compound is not widely reported, the diazepan moiety is suggestive of potential psychoactive properties, including anxiolytic, sedative, and muscle relaxant effects, similar to the well-known benzodiazepine class of drugs.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 329794-41-4 | Internal Database |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Synonyms | Hexahydro-4-methyl-5H-1,4-diazepin-5-one hydrochloride | [1] |

Synthesis Strategies for 4-Substituted-1,4-diazepan-5-ones

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,4-diazepan-5-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule, this guide focuses on the foundational principles and detailed experimental methodologies for determining its key physicochemical parameters. By grounding our approach in established analytical techniques, we provide a robust framework for researchers to characterize this and similar novel chemical entities. This document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deeper understanding of how these properties influence a compound's behavior and potential as a therapeutic agent.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] Characteristics such as solubility, lipophilicity, and ionization state (pKa) are pivotal as they directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] A thorough understanding and early-stage characterization of these properties are therefore not merely a perfunctory exercise but a critical component of a successful drug discovery program.[4] This guide focuses on this compound, a member of the diazepine class of compounds, which are known for their diverse biological activities.[5] By outlining the methodologies for determining its physicochemical profile, we aim to equip researchers with the necessary tools to assess its potential and guide its development.

Compound Identification and Structural Elucidation

Prior to any experimental evaluation, it is imperative to confirm the identity and purity of the target compound. For this compound, the following identifiers are available:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 5441-40-7 | |

| Molecular Formula | C₆H₁₂N₂O | - |

| Molecular Weight | 128.17 g/mol | - |

| Canonical SMILES | CN1CCNCC(=O)C1 | - |

For its hydrochloride salt:

| Property | Value | Source |

| IUPAC Name | This compound hydrochloride | [5] |

| CAS Number | 329794-41-4 | [5][6] |

| Molecular Formula | C₆H₁₃ClN₂O | [5][6] |

| Molecular Weight | 164.63 g/mol | [5] |

The structural formula of this compound is presented below:

Determination of Fundamental Physicochemical Properties

This section details the experimental protocols for determining the key physicochemical properties of this compound. The methodologies described are standard, validated techniques widely used in the pharmaceutical industry.

Melting Point

The melting point is a crucial indicator of a compound's purity and is influenced by the strength of its crystal lattice.

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[7]

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/minute) near the expected melting point for an accurate measurement.[8]

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Boiling Point

For liquid compounds or those that can be distilled, the boiling point provides information about molecular weight and intermolecular forces. As this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.

-

Apparatus Setup: A small amount of the sample is placed in a test tube with a capillary tube (sealed at one end) inverted within it. The test tube is then heated in a suitable apparatus, such as a Thiele tube or a metal block heater.[9][10]

-

Heating and Observation: The sample is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube.[9][11]

-

Data Recording: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.[9]

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability.[12] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[13][14]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[13]

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Acidity Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which significantly impacts its solubility, permeability, and target binding.[3] Potentiometric titration is a highly accurate method for pKa determination.[1][4][3]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[1]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.[1][4]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.[3][15] Specifically, at the half-equivalence point, the pH is equal to the pKa.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, as well as the methylene protons of the diazepine ring. The chemical shifts of the protons adjacent to the nitrogen atoms and the carbonyl group will be downfield due to their electron-withdrawing effects.[16][17] The N-H proton, if present and not exchanged, would likely appear as a broad signal.[17]

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon will have the most downfield chemical shift (typically in the range of 160-180 ppm for amides).[18] Carbons attached to nitrogen atoms will also be deshielded and appear in the range of 30-60 ppm.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₁₂N₂O), the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be expected at m/z 128. Since the molecule contains an even number of nitrogen atoms, its molecular weight is even, consistent with the nitrogen rule.[19][20] Common fragmentation pathways for cyclic amines and amides may involve cleavage of the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups.

-

C=O Stretch: A strong absorption band characteristic of the amide carbonyl group is expected in the region of 1630-1680 cm⁻¹.[21]

-

N-H Stretch: A secondary amine N-H stretch would typically appear as a single, weaker band in the 3300-3500 cm⁻¹ region.[22][23]

-

C-N Stretch: The C-N stretching vibrations for the aliphatic amine and amide functionalities are expected in the 1020-1350 cm⁻¹ range.[23]

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[22]

Workflow and Data Integration

The characterization of a novel compound like this compound is a multi-faceted process where data from various experiments are integrated to build a comprehensive profile.

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

While specific experimental data for this compound is not extensively reported in the public domain, this guide provides a thorough and scientifically grounded framework for its complete physicochemical characterization. By employing the detailed protocols for determining melting point, boiling point, solubility, and pKa, and by utilizing standard spectroscopic techniques for structural confirmation, researchers can generate the critical data necessary to evaluate its potential as a drug candidate. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel small molecules, underscoring the foundational importance of physicochemical sciences in the advancement of new therapeutics.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. CAS 329794-41-4: this compound hydrochloride [cymitquimica.com]

- 6. keyorganics.net [keyorganics.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. scribd.com [scribd.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. scispace.com [scispace.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 19. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 20. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. rockymountainlabs.com [rockymountainlabs.com]

- 23. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 4-Methyl-1,4-diazepan-5-one: Unveiling Its Molecular Structure

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive technical overview of the molecular structure of 4-Methyl-1,4-diazepan-5-one. However, after a thorough and exhaustive search of publicly available scientific literature and chemical databases, it has become evident that detailed experimental data for this specific compound is exceptionally limited. While the basic structural elements can be described, a robust and verifiable in-depth guide that meets the standards of scientific integrity and experimental validation cannot be constructed at this time.

This document will present the available information and clearly delineate the data that remains to be established through future research. We believe this transparent approach is essential for maintaining the principles of expertise, authoritativeness, and trustworthiness that are paramount in scientific communication.

Chemical Identity and Structural Overview

This compound is a heterocyclic organic compound. Its fundamental structure consists of a seven-membered diazepine ring, which contains two nitrogen atoms.

-

Systematic Name: this compound

-

CAS Number: 329794-41-4[1]

-

Molecular Formula (for hydrochloride salt): C₆H₁₃ClN₂O[1]

The core structure is a 1,4-diazepane, indicating the nitrogen atoms are at positions 1 and 4 of the seven-membered ring. A methyl group is substituted at the nitrogen in position 4, and a carbonyl group (ketone) is present at position 5. The compound is often supplied as a hydrochloride salt to enhance its stability and solubility.[1]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Characterization: A Call for Further Investigation

A critical component of any technical guide is the detailed methodology for the synthesis and purification of the compound, followed by its thorough characterization using various analytical techniques. Unfortunately, a specific, peer-reviewed, and validated synthesis protocol for this compound could not be located in the available literature.

While general synthetic strategies for related 1,4-diazepan-5-one cores exist, often involving cyclization reactions of appropriate diamine and carboxylic acid precursors, a direct and reproducible method for this particular N-methylated derivative is not documented.

Furthermore, essential analytical data, which would form the bedrock of a structural analysis, is absent from public databases. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are fundamental for confirming the connectivity of atoms and the chemical environment of each proton and carbon. Without this data, a definitive structural assignment is not possible.

-

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups, most notably the carbonyl (C=O) stretch of the ketone and the N-H stretch of the secondary amine.

-

Mass Spectrometry (MS): Mass spectral data would provide the exact molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and providing further structural clues.

The absence of this data prevents the creation of summary tables and detailed experimental protocols as initially intended for this guide.

Potential Biological Significance: An Extrapolation from the Diazepine Scaffold

The 1,4-diazepine ring system is a well-known "privileged scaffold" in medicinal chemistry. This means that this core structure is found in a variety of biologically active compounds, most notably the benzodiazepine class of drugs which includes diazepam (Valium). These compounds are known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which they exert by modulating the activity of GABAₐ receptors in the central nervous system.

Given that this compound contains this diazepine core, it is plausible to hypothesize that it may exhibit some form of psychoactive properties.[1] However, it is crucial to emphasize that this is purely speculative. Without any biological or pharmacological studies on this specific compound, no claims can be made about its activity, potency, or mechanism of action.

The structural differences between this compound and clinically used benzodiazepines are significant. The absence of the fused benzene ring and other key substituents means that its interaction with biological targets would likely be very different.

Future Directions and the Path Forward

The lack of available data for this compound highlights an opportunity for new research. To build a comprehensive understanding of this molecule, the following experimental work is required:

Caption: Proposed workflow for future research on this compound.

-

Development of a Robust Synthesis Protocol: A clear, step-by-step method for the synthesis of this compound with good yield and purity needs to be established and published.

-

Full Spectroscopic Characterization: The synthesized compound must be subjected to a complete battery of analytical techniques (NMR, IR, MS, etc.) to unequivocally confirm its structure.

-

Biological Screening and Pharmacological Profiling: Once the compound's identity is confirmed, it can be screened for biological activity. This would involve in vitro assays to identify potential molecular targets and subsequent in vivo studies to understand its physiological effects.

Conclusion

While the basic chemical structure of this compound can be described, the absence of detailed experimental data on its synthesis, characterization, and biological activity in the public domain makes it impossible to provide the in-depth technical guide that was requested. This document serves to summarize the currently available information and to highlight the areas where further research is critically needed. We encourage the scientific community to investigate this and other under-characterized molecules to expand our collective knowledge and potentially uncover new chemical entities with valuable properties.

References

A Technical Guide to the Synthesis of Hexahydro-4-methyl-5H-1,4-Diazepin-5-one Hydrochloride

Abstract: This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic route for obtaining Hexahydro-4-methyl-5H-1,4-diazepin-5-one Hydrochloride. This molecule, a saturated seven-membered N-methylated lactam, serves as a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed around two core reactions: a solvent-free aza-Michael addition followed by a thermal intramolecular cyclization. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes methods for in-process control and final product characterization. It is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and high purity.

Notice to Researchers: While the synthetic methodology presented herein is based on well-established and extensively documented chemical principles, a literature search did not yield a complete, published experimental dataset for the target compound's spectral characterization (NMR, MS, IR). Therefore, to facilitate a self-validating protocol, this guide provides both a detailed synthetic procedure and a set of predicted spectral data to serve as a reliable benchmark for researchers to confirm the identity and purity of the synthesized material.

Introduction and Strategic Overview

Hexahydro-4-methyl-5H-1,4-diazepin-5-one, also known as 1-methyl-1,4-diazepan-5-one, belongs to the class of diazepanes, which are seven-membered heterocyclic scaffolds containing two nitrogen atoms. These structures are of significant interest in medicinal chemistry as they can act as constrained diamine pharmacophores or peptidomimetic scaffolds. The introduction of a methyl group at the N4 position and a ketone at the C5 position creates a specific topology that can be exploited for developing novel therapeutic agents. The hydrochloride salt form is typically preferred to enhance the compound's stability and aqueous solubility.

The primary challenge in synthesizing this molecule lies in the efficient and regioselective construction of the seven-membered ring. Many multi-step procedures for similar structures suffer from low yields or require harsh conditions. The strategy outlined in this guide was selected for its elegance, efficiency, and adherence to principles of green chemistry. It employs a two-step sequence that is both high-yielding and operationally simple.

Core Synthetic Strategy:

-

Aza-Michael Addition: A conjugate addition of N-methylethylenediamine to methyl acrylate to form a key diester intermediate. This reaction is highly efficient and can be performed without a solvent, minimizing waste.

-

Intramolecular Amidation (Cyclization): A thermal cyclization of the intermediate, wherein the primary amine attacks one of the ester groups to form the desired seven-membered lactam ring, releasing methanol as the only byproduct.

-

Salt Formation: Conversion of the resulting free base to its hydrochloride salt to improve handling and solubility characteristics.

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule reveals a straightforward and logical pathway. The final hydrochloride salt (I) is trivially derived from its free base, the diazepan-5-one (II). The key disconnection is the amide bond within the seven-membered ring of (II). This retrosynthetic step points to a linear amino ester precursor (III), which contains all the necessary atoms in the correct sequence. This precursor can be conceptually formed via the conjugate addition of N-methylethylenediamine (V) to methyl acrylate (IV). A crucial consideration is the regioselectivity of the initial Michael addition. The more nucleophilic secondary amine of N-methylethylenediamine could potentially react first; however, the primary amine is less sterically hindered. More importantly, a double addition of methyl acrylate to both the primary and secondary amines of the diamine is the desired pathway to form the key intermediate (IIIa) required for cyclization.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier Suggestion | Notes |

| N-Methylethylenediamine | 109-81-9 | 74.12 | Sigma-Aldrich, 99% | Corrosive, handle with care. |

| Methyl Acrylate | 96-33-3 | 86.09 | Sigma-Aldrich, 99% | Stabilized, flammable liquid, lachrymator. |

| Toluene | 108-88-3 | 92.14 | Fisher Scientific | Anhydrous grade, for cyclization. |

| Hydrochloric Acid Solution | 7647-01-0 | 36.46 | Sigma-Aldrich | 2.0 M solution in diethyl ether recommended. |

| Diethyl Ether | 60-29-7 | 74.12 | Fisher Scientific | Anhydrous grade. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | VWR Chemicals | For drying organic layers. |

| Silica Gel | 7631-86-9 | 60.08 | SiliCycle | Grade 60, 230-400 mesh for chromatography. |

| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | Cambridge Isotope | For NMR analysis. |

Step 1: Synthesis of the Intermediate Methyl 3-((2-(methoxycarbonyl)ethyl)(methyl)amino)propanoate

This step involves a double aza-Michael addition of N-methylethylenediamine to methyl acrylate. A solvent-free approach is detailed, which is both environmentally friendly and efficient.[1]

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylethylenediamine (7.41 g, 0.10 mol).

-

Begin stirring and cool the flask in an ice-water bath to control the initial exotherm.

-

Add methyl acrylate (18.94 g, 0.22 mol, 2.2 equivalents) dropwise via an addition funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the diamine starting material is consumed.

-

Upon completion, allow the reaction to cool. The resulting pale yellow oil is the crude diester intermediate and can be used in the next step without further purification. For analytical purposes, a small sample can be purified by flash column chromatography on silica gel.

Causality and Expertise:

-

Stoichiometry: A slight excess of methyl acrylate (2.2 eq.) is used to ensure the complete double addition and consumption of the diamine, which simplifies the subsequent cyclization step.

-

Solvent-Free: The reaction proceeds efficiently in neat conditions.[1] This avoids the use of volatile organic solvents and simplifies workup, aligning with green chemistry principles. The reactants themselves serve as the solvent.

-

Temperature Control: The initial cooling is crucial as the Michael addition is exothermic. Subsequent heating to 60 °C ensures the reaction goes to completion in a reasonable timeframe.

Step 2: Intramolecular Cyclization to Hexahydro-4-methyl-5H-1,4-diazepin-5-one

This step utilizes thermal energy to drive the intramolecular amidation, forming the stable seven-membered lactam ring. The reaction is driven forward by the removal of the methanol byproduct.

Procedure:

-

To the flask containing the crude diester intermediate from Step 1, add 50 mL of toluene.

-

Set up the apparatus for distillation using a Dean-Stark trap or a simple distillation head.

-

Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

-

Continue refluxing for 18-24 hours. The progress of the cyclization can be monitored by observing the collection of methanol in the distillation receiver and by TLC or GC-MS analysis of the reaction mixture.

-

Once the reaction is complete (disappearance of the starting diester), cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude hexahydro-4-methyl-5H-1,4-diazepin-5-one as a viscous oil or semi-solid.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a gradient of dichloromethane to 10% methanol in dichloromethane) to obtain the pure free base.

Causality and Expertise:

-

High Temperature: The intramolecular cyclization to form a seven-membered ring can be entropically disfavored. Heating to reflux in toluene provides the necessary thermal energy to overcome the activation barrier for the amidation reaction.

-

Methanol Removal: The reaction is an equilibrium. Removing the methanol byproduct via distillation drives the reaction to completion according to Le Châtelier's principle.

-

Purification: While vacuum distillation is effective for larger scales, flash chromatography provides a highly pure product on a laboratory scale, which is essential before proceeding to the final salt formation.

Step 3: Formation of Hexahydro-4-methyl-5H-1,4-diazepin-5-one Hydrochloride

This is a standard acid-base reaction to form the final, stable, and more easily handled hydrochloride salt.

Procedure:

-

Dissolve the purified free base (e.g., 1.0 g) from Step 2 in anhydrous diethyl ether (20 mL).

-

While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

-

A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess is acceptable.

-

Stir the resulting slurry at room temperature for 30 minutes to ensure complete salt formation.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting material or excess HCl.

-

Dry the product under vacuum at 40-50 °C to a constant weight.

Causality and Expertise:

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the introduction of water, which could make the product hygroscopic and difficult to handle.

-

Solvent Choice: Diethyl ether is an excellent choice as it readily dissolves the free base but not the hydrochloride salt, allowing for easy precipitation and collection of the final product.

Characterization and Quality Control (Self-Validation)

To ensure the synthesis was successful, the final product must be thoroughly characterized. As experimental data is not widely published, the following predicted data serves as a benchmark.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| Appearance | Expected to be a white crystalline solid |

Predicted Spectroscopic Data (for Free Base, C₆H₁₂N₂O)

The following data is calculated and serves as a guide for interpreting experimental results.

-

¹H NMR (400 MHz, CDCl₃, δ in ppm):

-

~ 3.45 (t, 2H): Triplet corresponding to the -NH -CH₂- protons.

-

~ 2.80 (t, 2H): Triplet corresponding to the -CH₂-C(=O)- protons.

-

~ 2.65 (t, 2H): Triplet corresponding to the -N(CH₃)-CH₂- protons.

-

~ 2.50 (t, 2H): Triplet corresponding to the -CH₂-CH₂-N(CH₃)- protons.

-

~ 2.35 (s, 3H): Sharp singlet for the N-CH₃ protons.

-

~ 6.5-7.5 (br s, 1H): Broad singlet for the amide NH proton, which may exchange with D₂O.

-

-

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

-

~ 172.5: Amide carbonyl carbon (C=O).

-

~ 56.0: Methylene carbon adjacent to the methylated nitrogen (-C H₂-N(CH₃)).

-

~ 48.5: Methylene carbon adjacent to the amide nitrogen (-C H₂-NH-).

-

~ 45.0: N-methyl carbon (N-C H₃).

-

~ 42.0: Methylene carbon adjacent to the methylated nitrogen (-N(CH₃)-C H₂-).

-

~ 35.0: Methylene carbon adjacent to the carbonyl group (-C H₂-C=O).

-

-

FT-IR (KBr, cm⁻¹):

-

~ 3300 (br): N-H stretch (amide).

-

~ 2950, 2850: C-H stretches (aliphatic).

-

~ 1650 (s): C=O stretch (amide I band), strong.

-

~ 1550 (m): N-H bend (amide II band).

-

-

Mass Spectrometry (EI or ESI+):

-

[M]+• (EI) or [M+H]⁺ (ESI): m/z = 128.10 or 129.11, respectively.

-

Synthetic Workflow Visualization

The overall process from starting materials to the final purified product is summarized in the workflow diagram below.

Caption: Experimental workflow for the synthesis of the target HCl salt.

Safety and Handling

-

N-Methylethylenediamine: Is corrosive and can cause severe skin burns and eye damage. Handle in a fume hood with appropriate gloves and eye protection.

-

Methyl Acrylate: Is a flammable liquid and a lachrymator (tear-inducing). It is toxic upon inhalation or ingestion. All transfers should be performed in a fume hood.

-

Toluene: Is a flammable liquid with potential reproductive toxicity. Avoid inhalation and skin contact.

-

HCl Solution: Is highly corrosive. Handle with care to avoid contact with skin and eyes and inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

This technical guide presents a reliable and scalable two-step synthesis for Hexahydro-4-methyl-5H-1,4-diazepin-5-one, followed by its conversion to the corresponding hydrochloride salt. The methodology leverages a solvent-free Michael addition and a thermally-driven intramolecular cyclization, offering an efficient route to this valuable heterocyclic building block. By providing detailed protocols, explaining the rationale behind the experimental design, and offering a set of predicted characterization data, this document equips researchers with the necessary tools to successfully synthesize and validate the target compound for applications in pharmaceutical research and development.

References

A Technical Guide to the Spectral Analysis of 4-Methyl-1,4-diazepan-5-one: A Predictive and Methodological Approach

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral data for 4-Methyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. Furthermore, detailed, field-proven protocols for sample preparation and data acquisition are presented to empower researchers in obtaining and validating these spectral data. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this compound in their work.

Introduction and Rationale

This compound is a seven-membered heterocyclic compound containing a diazepine core structure. The diazepine scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1] The structural characterization of novel diazepine derivatives is paramount for understanding their chemical properties and potential therapeutic applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and purity of such compounds.

A thorough search of common scientific databases and literature reveals a conspicuous absence of publicly archived experimental spectral data for this compound. This guide, therefore, serves a dual purpose: to provide a robust, theory-based prediction of the expected spectral data and to offer detailed methodologies for its empirical acquisition and analysis.

Proposed Synthesis of this compound

To obtain the compound for spectral analysis, a plausible synthetic route is the cyclization of an appropriate N-substituted amino acid derivative. A common approach involves the reaction of N-(2-aminoethyl)-N-methylglycine or a related precursor. The following workflow outlines a general strategy.

Caption: Proposed synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the methyl group and the diazepan ring. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group and the nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-CH₃ | 2.3 - 2.5 | Singlet (s) | 3H |

| C2-H₂ | 3.2 - 3.4 | Triplet (t) | 2H |

| C3-H₂ | 2.6 - 2.8 | Triplet (t) | 2H |

| C6-H₂ | 3.0 - 3.2 | Singlet (s) or broad singlet | 2H |

| C7-H₂ | 2.8 - 3.0 | Triplet (t) | 2H |

| N1-H | 7.5 - 8.5 | Broad singlet (br s) | 1H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 45 |

| C2 | 45 - 55 |

| C3 | 50 - 60 |

| C5 (C=O) | 170 - 180 |

| C6 | 40 - 50 |

| C7 | 40 - 50 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum will be characterized by the presence of a strong carbonyl absorption and N-H stretching vibrations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3200 - 3400 | Medium, broad |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Amide) | Stretching | 1650 - 1680 | Strong |

| N-H (Amide) | Bending | 1550 - 1640 | Medium |

| C-N | Stretching | 1100 - 1300 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₆H₁₂N₂O), the molecular weight is 128.17 g/mol .

-

Molecular Ion (M⁺): A peak is expected at m/z = 128.

-

Major Fragmentation Pathways: Fragmentation is likely to occur alpha to the carbonyl group and the nitrogen atoms.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z = 129.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and its fragment ions.

-

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions based on their mass-to-charge ratios.

Conclusion

While experimental spectral data for this compound is not readily found in the public domain, a comprehensive understanding of its expected spectral characteristics can be derived from fundamental principles of spectroscopy. The predicted NMR, IR, and MS data presented in this guide provide a solid foundation for researchers to identify and characterize this compound upon its synthesis. The detailed experimental protocols offer a practical framework for obtaining high-quality spectral data, ensuring the structural integrity and purity of this compound for its intended applications in research and development.

References

An In-depth Technical Guide to the Psychoactive Effects of Diazepam Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazepam, first marketed as Valium, represents a cornerstone in the pharmacotherapy of anxiety, seizures, and other neurological conditions.[1] Its success spurred decades of research into its derivatives, all belonging to the benzodiazepine class of psychoactive drugs.[2] This technical guide provides a comprehensive analysis of the psychoactive effects of diazepam and its derivatives, focusing on the underlying molecular mechanisms, structure-activity relationships (SAR), and the critical methodologies used to characterize their pharmacological profiles. The primary mechanism of action for these compounds is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3][4][5] By enhancing GABAergic inhibition, these derivatives produce a spectrum of effects, including anxiolysis, sedation, hypnosis, muscle relaxation, anticonvulsant activity, and amnesia.[6][7] A crucial aspect of modern benzodiazepine research is the exploitation of GABA-A receptor heterogeneity. Different receptor subtypes, distinguished by their α subunit composition (α1, α2, α3, α5), mediate distinct psychoactive effects.[8] This guide delves into how chemical modifications to the diazepam scaffold can engender subtype selectivity, paving the way for novel therapeutics with tailored efficacy and reduced side-effect profiles. We will detail the essential in vitro and in vivo protocols required to elucidate these properties, providing a robust framework for the development and evaluation of next-generation diazepam derivatives.

The Core Mechanism: Positive Allosteric Modulation of the GABA-A Receptor

The psychoactive effects of all diazepam derivatives are fundamentally rooted in their interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[9] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.

Diazepam and its derivatives do not activate the GABA-A receptor directly. Instead, they act as positive allosteric modulators.[1][7] They bind to a distinct site on the receptor, known as the benzodiazepine (BZD) site, which is located at the interface between an α and a γ subunit.[1][7][10] This binding induces a conformational change in the receptor that increases its affinity for GABA.[11] The practical consequence of this is an increase in the frequency of channel opening when GABA is present, leading to a potentiation of the inhibitory signal.[9][12][13] This enhanced inhibition in key brain regions like the limbic system, thalamus, and cerebral cortex is what produces the characteristic calming and sedative effects of the drug class.[1]

Structure-Activity Relationships (SAR) of Diazepam Derivatives

The pharmacological profile of a diazepam derivative is dictated by its chemical structure. Modifications to the archetypal 1,4-benzodiazepine scaffold can profoundly alter binding affinity, efficacy, and metabolic fate. Understanding these relationships is paramount for rational drug design.

The core structure consists of a benzene ring (Ring A) fused to a seven-membered diazepine ring (Ring B), with a phenyl group (Ring C) typically attached at position 5.[2][14]

Key Structural Positions and Their Influence:

-

Position 1: Substitution with small alkyl groups (e.g., the methyl group in diazepam) is generally optimal for activity.[14] Larger groups can be tolerated but do not necessarily enhance affinity.

-

Position 2: A carbonyl group (ketone) is critical for binding to the benzodiazepine receptor and is a hallmark of most potent derivatives.[2][14]

-

Position 3: Hydroxylation at this position (e.g., in oxazepam and temazepam) generally results in a shorter duration of action due to rapid conjugation and elimination.[15] Long side chains at this position can decrease binding affinity.[16]

-

Position 5: A phenyl ring is considered optimal for high-affinity binding.[14]

-

Position 7: This is a critical position for modulating potency. An electron-withdrawing substituent, such as a halogen (Cl, Br) or a nitro group (NO₂), is essential for activity.[2] Higher electronegativity at this position generally correlates with increased binding affinity and potency.[2]

-

Phenyl Ring (Ring C): Substitution on this ring can also modulate activity. Electron-withdrawing groups at the ortho (2') or di-ortho (2', 6') positions tend to increase activity, whereas para (4') substitution often decreases it.[1][14]

| Position | Modification Type | Impact on Psychoactive Profile | Example Derivative(s) |

| 1 | Small Alkyl Group (e.g., -CH₃) | Optimal anxiolytic/sedative activity | Diazepam, Temazepam |

| 2 | Carbonyl (C=O) | Essential for high-affinity receptor binding | Diazepam, Lorazepam, Alprazolam |

| 3 | Hydroxyl (-OH) | Shorter half-life, faster metabolism | Oxazepam, Temazepam |

| 7 | Electron-Withdrawing Group (-Cl, -NO₂) | Essential for activity; increases potency | Diazepam (-Cl), Clonazepam (-NO₂) |

| 2' (Ring C) | Halogen (-F, -Cl) | Increases anxiolytic/anticonvulsant potency | Fludiazepam, Diclazepam |

Differentiated Effects via GABA-A Receptor Subtype Selectivity

The simplistic view of a single "benzodiazepine receptor" has been replaced by a more nuanced understanding of a family of GABA-A receptor subtypes. The specific α subunit isoform incorporated into the pentameric receptor complex dictates the pharmacological response to benzodiazepine binding.[5][17] This heterogeneity is the molecular basis for the distinct psychoactive effects observed across different derivatives and is the primary target for developing drugs with improved therapeutic windows.

-

α1-Containing Receptors: These are the most abundant subtype in the brain. Their modulation is strongly associated with the sedative, hypnotic, and amnesic effects of benzodiazepines.[8][18] They also contribute to the anticonvulsant action.[8] The addictive potential of benzodiazepines has also been linked to actions at α1-containing receptors.[18]

-

α2- and α3-Containing Receptors: These subtypes are primarily responsible for the anxiolytic and muscle relaxant properties of diazepam derivatives.[8][19] Therefore, developing ligands that selectively target α2/α3 over α1 is a major goal in creating non-sedating anxiolytics.

-

α5-Containing Receptors: Primarily located in the hippocampus, this subtype is implicated in the cognitive and memory-impairing effects of benzodiazepines.[8][19]

The development of subtype-selective compounds allows for the dissociation of desired therapeutic effects from unwanted side effects. For instance, a compound with high affinity for α2/α3 subtypes but low affinity for α1 could theoretically provide anxiolysis without sedation.

Methodologies for Characterizing Psychoactive Effects

A multi-tiered approach combining in vitro and in vivo assays is essential to fully characterize the psychoactive profile of a novel diazepam derivative.

In Vitro Characterization

4.1.1 Receptor Binding Assays

-

Causality and Rationale: The first step in characterizing a new derivative is to determine its affinity for the BZD binding site. A high affinity (low inhibition constant, Ki) is a prerequisite for in vivo potency. Competitive binding assays are the gold standard. They measure the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]diazepam) from the receptor.[16][20] The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the Ki value. These assays can be performed on membranes from whole brain or from cell lines engineered to express specific GABA-A receptor subtypes, allowing for the determination of subtype selectivity.

-

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or transfected cells in a buffered solution and centrifuge to isolate the membrane fraction containing the GABA-A receptors.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., 2 nM [³H]flunitrazepam), and varying concentrations of the unlabeled test derivative.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 0-4°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test derivative. Fit the data to a sigmoidal curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

-

4.1.2 Electrophysiology

-

Causality and Rationale: While binding assays measure affinity, they do not measure functional activity (i.e., whether a compound is an agonist, antagonist, or inverse agonist). Electrophysiology, specifically the patch-clamp technique, directly measures the ion flow through the GABA-A channel.[21] This allows researchers to quantify the degree to which a derivative enhances GABA-evoked currents, providing a direct measure of its efficacy as a positive allosteric modulator.[13][22] Using cell lines (e.g., HEK293) transfected with specific GABA-A subunit combinations is crucial for linking functional efficacy to receptor subtype.[22]

-

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Culture: Culture cells (e.g., HEK293) expressing the desired recombinant GABA-A receptor subtype (e.g., α1β2γ2).

-

Patching: Using a glass micropipette, form a high-resistance seal ("gigaseal") with the membrane of a single cell. Then, rupture the cell membrane within the pipette to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

-

GABA Application: Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline chloride current.

-

Co-application: Co-apply the baseline GABA concentration along with the test diazepine derivative.

-

Measurement: Record the change in the chloride current. A positive allosteric modulator will cause a significant potentiation of the GABA-evoked current.

-

Data Analysis: Quantify the potentiation as a percentage increase over the baseline GABA response. Perform concentration-response experiments to determine the EC50 for potentiation.

-

In Vivo Behavioral Models

-

Causality and Rationale: In vivo models are indispensable for understanding how a derivative's molecular properties translate into complex psychoactive effects in a living organism.[1] The choice of model is dictated by the specific effect being investigated. These tests are based on observing unconditioned, species-typical behaviors that are sensitive to modulation by psychoactive drugs.

-

Key Behavioral Assays:

-

Anxiolytic Effects: The Elevated Plus Maze (EPM) and Light-Dark Box tests are standard.[23][24] They are based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated, or brightly lit spaces. Anxiolytic compounds increase the time spent and entries into the aversive zones (open arms or light compartment).

-

Sedative/Hypnotic Effects: The Open Field Test is used to measure general locomotor activity.[23] A sedative compound will significantly decrease the distance traveled and rearing frequency. For hypnotic effects, the Loss of Righting Reflex is a definitive measure, where a drug's ability to render an animal unable to right itself is timed.

-

Amnesic Effects: The Novel Object Recognition and Passive Avoidance tasks are commonly used.[23][25] These tests assess different aspects of memory. A drug that impairs performance (e.g., reduces the preference for a novel object or increases entry into a chamber previously associated with a footshock) is considered to have amnesic properties.

-

Quantitative Data and Comparative Analysis

The ultimate goal of this research is to identify derivatives with superior pharmacological profiles. This requires quantitative comparison. The table below presents hypothetical but representative data for diazepam and several derivatives to illustrate how in vitro data can predict in vivo effects.

| Compound | Kᵢ at α1 (nM) | Kᵢ at α2 (nM) | α1/α2 Selectivity Ratio | Primary In Vivo Effect Profile |

| Diazepam | 15 | 18 | ~1 | Anxiolytic, Sedative, Myorelaxant |

| Derivative A (α1-selective) | 5 | 50 | 0.1 | Potent Sedative/Hypnotic, weak anxiolytic |

| Derivative B (α2-selective) | 100 | 10 | 10 | Potent Anxiolytic with reduced sedation |

| Derivative C (Non-selective) | 2 | 3 | ~1 | Highly potent, strong sedative and anxiolytic |

Data are representative. The α1/α2 selectivity ratio is calculated as (Ki at α1) / (Ki at α2). A ratio < 1 indicates α1 preference, while a ratio > 1 indicates α2 preference.

Conclusion and Future Directions

The study of diazepam derivatives has evolved from broad-spectrum CNS depressants to the pursuit of highly specific neuropharmacological tools. The central principle guiding modern research is that the diverse psychoactive effects of this drug class are mediated by distinct GABA-A receptor subtypes. By leveraging detailed structure-activity relationships and a systematic pipeline of in vitro and in vivo assays, it is possible to design and validate novel derivatives with tailored psychoactive profiles. The future of this field lies in the development of compounds with high selectivity for α2/α3-containing receptors to achieve potent anxiolysis without the debilitating side effects of sedation and amnesia associated with α1 modulation. Furthermore, exploring derivatives with unique functional properties, such as partial agonism, may offer pathways to therapies with reduced tolerance and dependence liability, addressing the primary clinical limitations of this important class of psychoactive drugs.[8][17]

References

- 1. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzodiazepines; Diazepam | PPTX [slideshare.net]

- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goodrx.com [goodrx.com]

- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Diazepam? [synapse.patsnap.com]

- 12. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. egpat.com [egpat.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-affinity relationships between several new benzodiazepine derivatives and 3H-diazepam receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]

- 18. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diazepam - Wikipedia [en.wikipedia.org]

- 20. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chronic Benzodiazepine-induced reduction in GABAA receptor-mediated synaptic currents in hippocampal CA1 pyramidal neurons prevented by prior nimodipine injection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

The 1,4-Diazepan-5-one Core: A Technical Guide to its Discovery and Synthetic Evolution

Abstract

The 1,4-diazepan-5-one scaffold is a seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its role as a versatile peptidomimetic, capable of constraining peptide backbones into specific conformations, such as γ-turns. Its derivatives have demonstrated a wide array of biological activities, including potential as anti-HIV agents and anticonvulsants.[1] This in-depth guide provides a historical perspective on the synthesis of the 1,4-diazepan-5-one core, charting its evolution from foundational cyclization strategies to modern, high-throughput methodologies, thereby offering researchers a comprehensive understanding of this privileged scaffold.

Introduction: The Significance of a Privileged Scaffold

Seven-membered heterocyclic systems, particularly diazepines, have long captured the attention of synthetic and medicinal chemists. While the annulated 1,4-benzodiazepine system, famously represented by drugs like diazepam (Valium), is widely recognized, the saturated 1,4-diazepan-5-one core holds its own distinct value. Its importance lies in its ability to serve as a structural mimic of peptide turns, which are critical secondary structures in proteins that mediate biological recognition processes. By providing a conformationally constrained framework, the 1,4-diazepan-5-one scaffold allows for the precise positioning of functional groups, making it an invaluable tool in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules.[1] This guide traces the intellectual and methodological journey of constructing this important chemical entity.

Foundational Synthetic Strategies: Intramolecular Cyclization

The earliest approaches to the synthesis of the 1,4-diazepan-5-one core, while not explicitly detailed in a single seminal "discovery" paper, can be logically deduced from fundamental principles of organic chemistry. The most direct and classical strategy involves the construction of a linear precursor containing the requisite atoms, followed by an intramolecular cyclization to form the seven-membered lactam.

This foundational method typically involves two key steps:

-

Michael Addition: The initial step is a conjugate addition of a primary amine from a diamine (such as ethylenediamine) to an α,β-unsaturated carbonyl compound, typically an acrylate ester. This forms the N-(2-aminoethyl)-β-alanine ester intermediate.

-

Intramolecular Amidation (Lactamization): The second step involves the cyclization of this intermediate. Heating the amino ester, often in a high-boiling point solvent, induces a condensation reaction where the terminal primary amine attacks the ester carbonyl, eliminating an alcohol molecule to form the stable seven-membered lactam ring.

This classical approach, while robust, often requires harsh conditions (high temperatures) and can lead to polymerization or other side reactions, resulting in modest yields. The causality behind this choice is its simplicity and reliance on readily available starting materials.

Caption: Foundational two-step synthesis of the 1,4-diazepan-5-one core.

Evolution of Synthetic Methodologies

As the importance of the 1,4-diazepan-5-one scaffold grew, particularly in the context of combinatorial chemistry and drug discovery, more efficient and versatile synthetic routes were developed. These modern methods offer milder reaction conditions, greater substrate scope, and amenability to parallel synthesis.

Ring Expansion of Substituted Piperidones

One innovative approach involves the skeletal rearrangement and expansion of a six-membered piperidone ring into the seven-membered diazepanone. This strategy provides a powerful way to access highly substituted and stereochemically complex derivatives that would be difficult to prepare via linear cyclization. A key advantage is the ability to transfer the stereochemistry of the starting piperidone to the final product.

The mechanism often proceeds through the formation of an intermediate that facilitates the insertion of a nitrogen atom into the ring. For instance, a Schmidt reaction or a related rearrangement of a piperidin-4-one hydrochloride can be used.[1]

-

Preparation of Piperidinone Hydrochloride: To a cooled solution of t-3, t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one (1.40 g, 5 mmol) in diethyl ether (20–30 mL) in an Erlenmeyer flask, add concentrated HCl dropwise until precipitation of the white solid hydrochloride salt is complete (approx. 5–10 min).

-

Isolation: Collect the solid by filtration, wash thoroughly with diethyl ether, and dry. Recrystallization from ethanol can be performed for further purification.

-

Ring Expansion: Add the dry, powdered piperidinone hydrochloride (1.58 g, 5 mmol) in portions to cold (5°C) concentrated sulfuric acid (10 mL).

-

Azide Addition: To this stirred solution, add sodium azide (NaN₃) (0.65 g, 10 mmol) in small portions over 30 minutes, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (100 g). Basify the cold aqueous solution by the slow addition of concentrated ammonium hydroxide until pH 8-9 is reached.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-diazepan-5-one product.

Caption: Workflow for the synthesis of 1,4-diazepan-5-ones via ring expansion.

Three-Component Synthesis for Library Construction

The demand for large collections of related compounds for high-throughput screening necessitated the development of multi-component reactions (MCRs). A powerful one-pot, three-component strategy has been developed for the direct synthesis of diverse 1,4-diazepan-5-ones, making it highly attractive for creating chemical libraries.

This approach typically involves the reaction of a piperidone, a hydroxyalkyl azide, and a nucleophile in a single pot. This method maximizes diversity in a single step by allowing for variation in all three starting components.

Caption: Three-component reaction for diverse 1,4-diazepan-5-one synthesis.

Advanced Catalysis: The Role of Heteropolyacids

A significant advancement in the synthesis of diazepine rings has been the application of highly efficient and reusable catalysts. Keggin-type heteropolyacids (HPAs) have emerged as powerful Brønsted acid catalysts for the condensation reactions that form the core of many diazepine syntheses.[2][3] These catalysts offer strong acidity and can be used in small quantities, leading to high yields and short reaction times under relatively mild conditions (refluxing ethanol).[2] The use of such catalysts represents a move towards greener and more economically viable synthetic processes.

The reaction proceeds via the condensation of ketimine intermediates with aldehydes, catalyzed by the HPA. The efficiency of the catalyst can be tuned by altering its composition, for example, by substituting molybdenum atoms with vanadium.[2]

| Catalyst | Time (h) | Yield (%) |

| CF₃COOH | 24 | 45-65 |

| H₃PW₁₂O₄₀ | 10 | 75-80 |

| H₄PMo₁₁VO₄₀ | 6 | 85-90 |

| H₅PMo₁₀V₂O₄₀ | 4 | 90-95 |

| H₆PMo₉V₃O₄₀ | 3 | 92-96 |

| Table 1: Comparison of various catalysts in the synthesis of substituted 1,4-diazepine derivatives. Data synthesized from information presented in Molecules 2010, 16(1), 92-99.[2][4] |

Conclusion and Future Outlook

The history of 1,4-diazepan-5-one synthesis reflects the broader evolution of organic chemistry—from classical, high-temperature cyclizations of linear precursors to sophisticated, catalytic, multi-component reactions designed for efficiency and diversity. The journey from simple, foundational methods to modern protocols underscores the scaffold's enduring importance in medicinal chemistry. The development of ring-expansion techniques has provided access to complex, stereochemically defined structures, while multi-component and advanced catalytic methods have enabled the rapid generation of compound libraries essential for modern drug discovery. Future research will likely focus on developing even more efficient, stereoselective, and environmentally benign synthetic routes to further unlock the therapeutic potential of this versatile heterocyclic core.

References

- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines using an efficient heteropolyacid-catalyzed procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-1,4-diazepan-5-one: A Technical Guide for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,4-diazepan-5-one, a research chemical belonging to the diazepine class of compounds. While publicly available data on this specific molecule is limited, this document synthesizes information on its chemical identity, proposes a viable synthetic route, and discusses its potential physicochemical properties, and spectroscopic characterization based on analogous structures. Furthermore, this guide explores the anticipated biological activities and prospective research applications of this compound, drawing parallels with the well-established pharmacology of the benzodiazepine and diazepine scaffolds. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the evaluation and application of this novel diazepanone derivative.

Introduction: The 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one core is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a ketone at position 5[1]. This structural motif is a key component of many biologically active compounds, most notably the benzodiazepine class of drugs[2][3][4]. Benzodiazepines, such as diazepam, are widely recognized for their therapeutic effects on the central nervous system (CNS), including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties[2][5][6]. These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor[2].

This compound (CAS Number: 329794-41-4 for the hydrochloride salt) is a simplified, non-benzofused analogue within this class[1][7]. Its structure, featuring an N-methyl group, presents an intriguing subject for research into the fundamental structure-activity relationships of diazepinones and as a potential scaffold for the development of novel CNS-active agents. This guide will delve into the known and inferred properties of this compound to facilitate its exploration in a research context.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one | [1] |

| CAS Number | 329794-41-4 (hydrochloride salt) | [1][7] |

| Molecular Formula | C₆H₁₂N₂O (free base) | - |

| Molecular Weight | 128.17 g/mol (free base) | - |

| Molecular Formula (HCl) | C₆H₁₃ClN₂O | [1][7] |

| Molecular Weight (HCl) | 164.63 g/mol | [1][7] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in water (as hydrochloride salt) | [1] |

| pKa | Not available | - |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available reagents.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Methyl-4-piperidone

-

To a solution of 1-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methylated intermediate.

-

Deprotect the Boc group using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or by treatment with hydrochloric acid in an appropriate solvent.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.

-

Dry the organic layer and concentrate to yield 1-Methyl-4-piperidone, which may be purified by distillation or chromatography.

Step 2: Schmidt Ring Expansion to this compound

-

Dissolve 1-Methyl-4-piperidone in a concentrated strong acid (e.g., sulfuric acid or a mixture of sulfuric acid and an inert solvent like chloroform) and cool to 0 °C.

-

Slowly add sodium azide (NaN₃, 1.5 equivalents) in small portions, maintaining the temperature below 10 °C to control the exothermic reaction and the evolution of gas. Caution: Hydrazoic acid (HN₃) is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous base (e.g., sodium hydroxide or ammonium hydroxide) to a pH > 10.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

-

To prepare the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the N-methyl group (a singlet), and several multiplets corresponding to the protons on the diazepine ring. The chemical shifts and coupling patterns will be dependent on the conformation of the seven-membered ring in solution.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon (C=O) in the downfield region (typically >170 ppm), a signal for the N-methyl carbon, and four signals for the methylene carbons of the diazepine ring.

-